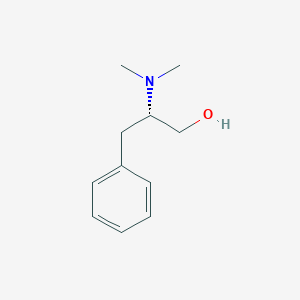
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a hydroxyl group attached to a chiral carbon atom. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Dimethylamino)-3-phenylpropan-1-OL typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This approach is appealing due to its straightforward and efficient nature, allowing for the direct transformation of substrates into the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: Tertiary amines can be oxidized to form amine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines or alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various pharmaceuticals and natural compounds.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of (2S)-2-(Dimethylamino)-3-phenylpropan-1-OL involves its interaction with specific molecular targets and pathways. The dimethylamino group allows the compound to act as a nucleophile, participating in various biochemical reactions. Its chiral nature enables it to interact selectively with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(Dimethylamino)-3-phenylpropan-1-OL: The enantiomer of the compound, differing in its stereochemistry.
N,N-Dimethylenamino derivatives: Compounds with similar functional groups but different structural arrangements.
Uniqueness
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL is unique due to its specific (2S) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, interaction with biological targets, and overall effectiveness in various applications.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
WWJAUYRBYPFPDH-NSHDSACASA-N |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)CO |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


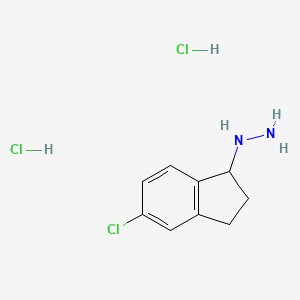
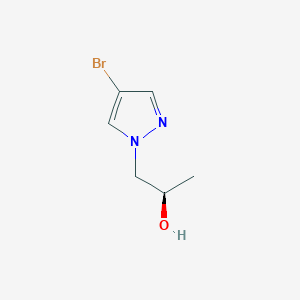
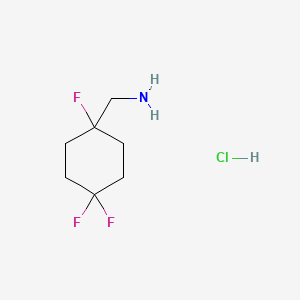
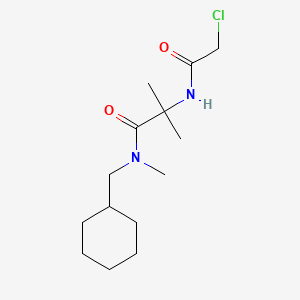
![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)
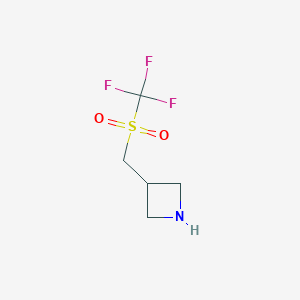
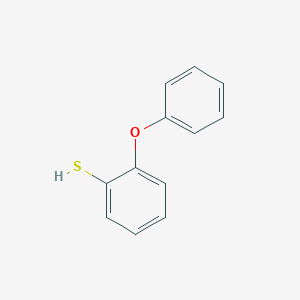
![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)
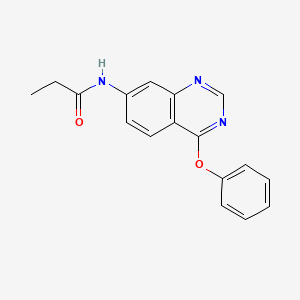
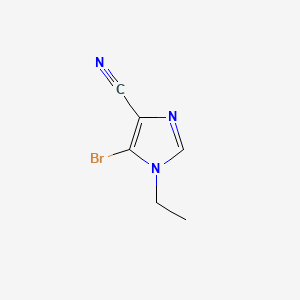
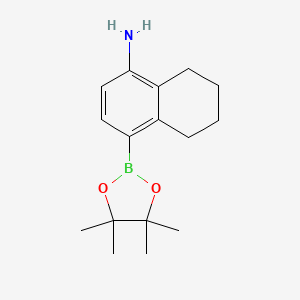
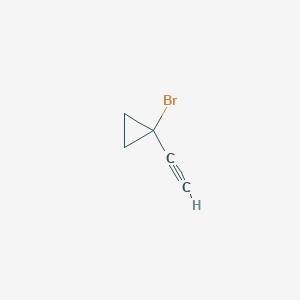
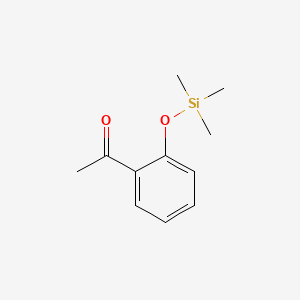
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
